CCR5 Antagonism: Potency Comparison Against a Clinically Validated Small Molecule
In a functional assay measuring inhibition of CCL5-induced calcium mobilization in human MOLT4 cells, 1-(2-fluorophenyl)-3-(prop-2-yn-1-yl)urea exhibited an IC50 of 7.80 µM [1]. This is less potent than the approved CCR5 antagonist Maraviroc (IC50 ~3.3 nM in similar functional assays) [2]. However, it represents a distinct chemical scaffold compared to the tropane-based Maraviroc, offering a urea-based alternative for probe development. It is also more potent than some unsubstituted phenylurea analogs in the same series (IC50 > 10 µM) [3].
| Evidence Dimension | CCR5 Antagonism (IC50) |
|---|---|
| Target Compound Data | 7.80 µM |
| Comparator Or Baseline | Maraviroc: ~3.3 nM; Unsubstituted phenylurea analog: >10 µM |
| Quantified Difference | Maraviroc is ~2364-fold more potent; Target compound is >1.28-fold more potent than the unsubstituted analog. |
| Conditions | Human MOLT4 cells, CCL5-induced calcium mobilization assay, 1 hr incubation. |
Why This Matters
This positions the compound as a moderately potent, chemically tractable CCR5 probe suitable for SAR expansion, distinct from high-potency clinical leads but more active than some simpler urea analogs.
- [1] BindingDB. BDBM50351145: Antagonist activity at CCR5 receptor expressed in human MOLT4 cells. IC50 = 7.80E+3 nM. View Source
- [2] Dorr, P., et al. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721-4732. View Source
- [3] BindingDB. Ki Summary: ChEMBL_735055 (CHEMBL1693896). IC50 > 10000 nM for an unsubstituted phenylurea analog. View Source
